N-[2-amino-4-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
N-[2-amino-4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c1-5(15)14-8-3-2-6(4-7(8)13)9(10,11)12/h2-4H,13H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCKBOPAWVBWJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381450 | |
| Record name | N-[2-amino-4-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97051-69-9 | |
| Record name | N-[2-amino-4-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-AMINO-4'-TRIFLUOROMETHYLACETANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Acylation of 2-amino-4-(trifluoromethyl)aniline Derivatives
One common method involves direct acylation of 2-amino-4-(trifluoromethyl)aniline with acetic anhydride or acetyl chloride to form the acetamide:
- The reaction is typically carried out under mild conditions, often in an aprotic solvent such as dichloromethane or ethyl acetate.
- The amino group is acylated to form the amide bond, yielding this compound.
- The reaction progress is monitored by thin-layer chromatography (TLC), HPLC, or NMR spectroscopy to ensure completion.
Protection/Deprotection Strategy Using N-BOC Groups
Due to the presence of multiple amino groups or to improve selectivity, the amino group can be protected before acylation:
- Starting from p-phenylenediamine derivatives, selective mono-protection of one amino group is achieved using di-tert-butyl dicarbonate (BOC2O) in dichloromethane.
- The mono-N-BOC protected intermediate is purified by column chromatography to remove di-protected side products.
- Subsequent acylation with acetyl chloride or other acyl chlorides yields the protected amide.
- Final deprotection under acidic conditions (e.g., trifluoroacetic acid) liberates the free amine, producing the target compound.
Catalytic Hydrogenation for Amino Group Formation
Hydrogenation is employed to reduce intermediates and obtain the free amino group in the final product:
- The crude product or protected intermediate is dissolved in methanol.
- Palladium on activated charcoal (Pd/C) is added as a catalyst.
- The mixture is subjected to hydrogen gas at controlled pressure (e.g., 50 psi) and room temperature for 20 minutes to several hours.
- After completion, the catalyst is filtered off, and the product is concentrated and purified.
- This method efficiently converts nitro or protected groups to the corresponding amine, yielding this compound.
Coupling Using Acylimidazole Intermediates
A patented method describes the use of acylimidazole intermediates for coupling:
- An acylimidazole intermediate is formed by reacting an acid derivative with a coupling agent in an aprotic solvent such as ethyl acetate or isopropyl acetate.
- The intermediate reacts with trifluoroethylamine or related amines under base catalysis.
- The reaction is performed at mild temperatures (20–35 °C) and atmospheric hydrogen pressure.
- After hydrogenolysis catalyzed by Pd/C, the final amide is obtained.
- The reaction mixture is worked up by filtration and acidification to isolate the product or its salt form.
- This method allows precise control over stoichiometry and reaction conditions, improving yield and purity.
Reaction Conditions and Monitoring
| Step | Conditions | Solvents | Catalysts/Reagents | Monitoring Techniques |
|---|---|---|---|---|
| Amino group protection | Room temperature, mild stirring | Dichloromethane (DCM) | Di-tert-butyl dicarbonate (BOC2O), base | TLC, Column chromatography |
| Acylation (amide formation) | 0–40 °C, 1–3 hours | DCM, Ethyl acetate | Acetyl chloride or acyl chloride | TLC, HPLC, NMR |
| Catalytic hydrogenation | Room temperature, 50 psi H2 | Methanol | Pd/C catalyst | TLC, HPLC, NMR |
| Coupling via acylimidazole | 20–35 °C, atmospheric pressure | Ethyl acetate, isopropyl acetate | Coupling agent (e.g., carbodiimide) | TLC, GC, HPLC, 1H NMR |
Research Findings and Yields
- The yields of this compound vary depending on the method but generally range from moderate to high (44–78%) when using alkylation or acylation routes.
- Catalytic hydrogenation is rapid and efficient, typically completed within 20 minutes to a few hours, providing high purity products after filtration and concentration.
- The use of polar aprotic, water-immiscible solvents such as ethyl acetate facilitates easy separation during workup and improves reaction efficiency.
- Monitoring by HPLC and NMR ensures high product purity and reaction completeness, critical for pharmaceutical applications.
Summary Table of Key Preparation Methods
| Method | Starting Materials | Key Steps | Advantages | Typical Yield (%) |
|---|---|---|---|---|
| Direct Acylation | 2-amino-4-(trifluoromethyl)aniline | Acylation with acetyl chloride | Simple, straightforward | Moderate to High |
| Protection/Deprotection | p-Phenylenediamine derivatives | N-BOC protection, acylation, deprotection | Selective, avoids side reactions | Moderate |
| Catalytic Hydrogenation | Crude intermediates | Pd/C catalyzed hydrogenation | Fast, high purity | High |
| Acylimidazole Coupling (Patent) | Acid derivatives, trifluoroethylamine | Coupling via acylimidazole intermediate | Controlled, scalable | High |
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield 2-amino-4-(trifluoromethyl)aniline, a primary aromatic diamine. This reaction is critical for deprotection and further functionalization of the amine.
Mechanism :
-
Acidic : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water.
-
Basic : Hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the amine.
Electrophilic Aromatic Substitution (EAS)
The aromatic ring undergoes substitution reactions influenced by the electron-withdrawing -CF₃ group and the acetamide’s directing effects. The -CF₃ group is meta-directing, while the acetamide (as an ortho/para director) moderates reactivity.
| Reaction | Reagents | Position | Product | Conditions |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Position 5 | 5-nitro-N-[2-amino-4-(trifluoromethyl)phenyl]acetamide | 0°C, 2 h |
| Bromination | Br₂/FeBr₃ | Position 6 | 6-bromo-N-[2-amino-4-(trifluoromethyl)phenyl]acetamide | RT, 1 h |
| Sulfonation | H₂SO₄ (fuming) | Position 5 | 5-sulfo-N-[2-amino-4-(trifluoromethyl)phenyl]acetamide | 120°C, 4 h |
Key Observations :
-
Nitration favors position 5 due to the -CF₃ group’s meta-directing influence.
-
Bromination occurs at position 6 under kinetic control, while prolonged reaction times shift selectivity to position 5.
Functionalization of the Aromatic Amine
The free amino group (after hydrolysis) participates in diazotization and coupling reactions, enabling the synthesis of azo dyes and heterocycles.
Diazotization and Azo Coupling
| Step | Reagents | Product | Conditions |
|---|---|---|---|
| Diazotization | NaNO₂, HCl (0–5°C) | Diazonium salt | 0–5°C, 30 min |
| Coupling | β-naphthol (alkaline medium) | Azo dye (λₘₐₓ = 480 nm) | pH 9–10, RT |
Applications :
-
Azo derivatives exhibit strong absorption in visible light, making them useful as chromophores or sensors.
Stability Under Reductive Conditions
The trifluoromethyl group and acetamide remain intact under catalytic hydrogenation, enabling selective reductions of other functionalities.
| Reaction | Reagents | Product | Conditions |
|---|---|---|---|
| Nitro Reduction | H₂, Pd/C (50 psi) | N-[2-amino-4-(trifluoromethyl)phenyl]acetamide | MeOH, 20°C, 20 min |
Note : The acetamide group is stable to hydrogenation, allowing selective reduction of nitro precursors to amines.
Oxidation Reactions
The aromatic amine (after hydrolysis) can be oxidized to nitro or iminoquinone derivatives under controlled conditions.
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| KMnO₄ (acidic) | 2-nitro-4-(trifluoromethyl)aniline | 70°C, 6 h | 65% |
| NaIO₄ (aq) | Iminoquinone intermediate | RT, 12 h | 45% |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
N-[2-amino-4-(trifluoromethyl)phenyl]acetamide has been investigated for its anticancer properties. A notable study involved the compound AR-12, which is structurally related and functions as a novel anti-cancer agent targeting PDK1 and PKB/AKT signaling pathways. This compound was tested in a Phase 1 clinical trial for patients with advanced solid tumors or lymphoma, demonstrating promising results in inhibiting tumor growth .
1.2 Antibacterial Properties
Research has shown that derivatives of this compound exhibit significant antibacterial activity. For instance, a series of N-phenylacetamide derivatives containing thiazole moieties demonstrated effective inhibition against various bacteria, including Xanthomonas oryzae pv. oryzae (Xoo). The minimum effective concentration (EC50) values were notably lower than those of established bactericides, indicating a potential for agricultural applications as well .
Agricultural Applications
2.1 Pesticidal Activity
The compound's antibacterial properties extend to agricultural uses, particularly as a pesticide. The efficacy of certain derivatives against plant pathogens suggests that they could be developed into new agricultural chemicals to combat bacterial diseases in crops. The promising EC50 values indicate that these compounds could serve as effective alternatives to traditional pesticides .
Materials Science
3.1 Synthesis of Functional Materials
This compound can be utilized in the synthesis of functional materials due to its unique trifluoromethyl group, which enhances the electronic properties of polymers and other materials. The incorporation of this compound into polymer matrices may improve thermal stability and mechanical properties, making it suitable for advanced material applications.
Table 1: Antibacterial Activity of N-Phenylacetamide Derivatives
| Compound Name | Pathogen | EC50 (µM) | Comparison Bactericide |
|---|---|---|---|
| N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide | Xanthomonas oryzae pv. oryzae | 156.7 | Thiodiazole copper (545.2) |
| N-(4-((4-(bromophenyl)thiazol-2-yl)amino)phenyl)acetamide | Xanthomonas axonopodis pv. citri | 194.9 | Bismerthiazol (254.96) |
| N-(4-((4-(chlorophenyl)thiazol-2-yl)amino)phenyl)acetamide | Xanthomonas oryzae pv. oryzicola | 144.7 | Thiodiazole copper (607.5) |
Mechanism of Action
The mechanism by which N-[2-amino-4-(trifluoromethyl)phenyl]acetamide exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
- N-[2-bromo-4-(trifluoromethyl)phenyl]acetamide
- N-[2-methyl-4-(trifluoromethyl)phenyl]acetamide
Uniqueness
N-[2-amino-4-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both an amino group and a trifluoromethyl group, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the amino group allows for specific interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
N-[2-amino-4-(trifluoromethyl)phenyl]acetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its promising biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its chemical reactivity and biological interactions. The molecular formula is C9H9F3N2O, and it has a molecular weight of approximately 224.18 g/mol. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's bioavailability.
Biological Activity Overview
The biological activities of this compound and its derivatives include:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various human cancer cell lines. For instance, derivatives of this compound have shown efficacy in inhibiting tumor growth by targeting specific cellular pathways involved in cancer progression .
- Anticonvulsant Effects : Several studies have synthesized derivatives that demonstrate anticonvulsant activity in animal models. The presence of the trifluoromethyl group has been associated with enhanced anticonvulsant protection, particularly in models of epilepsy .
- Antibacterial Properties : Compounds similar to this compound have shown promising antibacterial activity against various pathogens. For example, thiazole-containing derivatives were evaluated for their antibacterial efficacy, indicating potential applications in treating bacterial infections .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Target Interaction : The trifluoromethyl group enhances interactions with lipid membranes and proteins, which may increase the efficacy of derived drugs . Additionally, similar compounds have been shown to interact with cytochrome P450 enzymes involved in drug metabolism.
- Biochemical Pathways : The compound may inhibit specific biochemical pathways critical for cell survival and proliferation, thus contributing to its anticancer properties. Studies suggest that it could modulate enzyme activity or receptor interactions that are pivotal in these pathways .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical reactions involving amines and acetamides. Derivatives of this compound are being explored for enhanced biological activities and specificity towards particular targets.
Case Studies
- Anticancer Study : A study evaluated the antiproliferative effects of this compound derivatives against human cancer cell lines. Results indicated significant inhibition of cell growth at varying concentrations, suggesting potential as a lead compound for further development .
- Anticonvulsant Evaluation : In a series of experiments involving animal models, several derivatives exhibited varying degrees of anticonvulsant activity. Notably, those containing the trifluoromethyl group demonstrated enhanced protective effects against seizures compared to their non-trifluoromethyl counterparts .
- Antibacterial Assessment : A recent investigation into thiazole-containing derivatives showed effective antibacterial activity against Xanthomonas species, highlighting the potential application of these compounds in agricultural settings .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-[2-amino-4-(trifluoromethyl)phenyl]acetamide, and what analytical techniques validate its purity?
- Answer : The compound is typically synthesized via acylation of 2-amino-4-(trifluoromethyl)aniline with acetyl chloride or acetic anhydride under reflux in a polar aprotic solvent (e.g., DMF). Reaction progress is monitored by TLC, and purification is achieved via recrystallization or column chromatography. Structural validation relies on H NMR (e.g., singlet for acetamide methyl at δ ~2.1 ppm) and LC-MS (molecular ion peak matching calculated mass). Purity is confirmed by HPLC (>95%) .
Q. How does the trifluoromethyl group influence the compound's physicochemical properties?
- Answer : The electron-withdrawing trifluoromethyl group enhances lipophilicity (logP), improving membrane permeability. It also stabilizes the aromatic ring against metabolic degradation, as seen in similar acetamide derivatives . Computational studies (e.g., DFT) can predict solubility and pKa shifts caused by this substituent.
Q. What are the primary research applications of this compound in medicinal chemistry?
- Answer : It serves as a precursor for kinase inhibitors or antimicrobial agents. The acetamide moiety acts as a hydrogen-bond acceptor, while the trifluoromethyl group optimizes pharmacokinetics. Biological screening often involves enzyme inhibition assays (e.g., IC determination) and cytotoxicity studies using cancer cell lines .
Advanced Research Questions
Q. How can researchers address low yields in the acylation step during synthesis?
- Answer : Low yields may stem from incomplete amine activation or side reactions. Optimization strategies include:
- Using coupling agents like HATU/DMAP to enhance acylation efficiency.
- Lowering reaction temperature to reduce byproduct formation.
- Employing microwave-assisted synthesis for faster, cleaner reactions.
Post-reaction analysis via F NMR can identify fluorinated impurities .
Q. What contradictory spectral data might arise in structural characterization, and how are they resolved?
- Answer : Discrepancies in H NMR (e.g., unexpected splitting of aromatic protons) may indicate residual solvent, rotamers, or polymorphism. Solutions include:
- Variable-temperature NMR to detect dynamic effects.
- X-ray crystallography (as in ) to confirm solid-state conformation.
- High-resolution MS to rule out isotopic interference .
Q. How does this compound compare to analogs in terms of metabolic stability?
- Answer : Comparative studies using liver microsomes (e.g., human CYP450 isoforms) reveal that the trifluoromethyl group reduces oxidative metabolism compared to methyl or chloro analogs. Stability is quantified via half-life (t) and intrinsic clearance (CL) measurements. LC-MS/MS tracks metabolite formation (e.g., deacetylated products) .
Q. What strategies mitigate solubility challenges in biological assays?
- Answer : Co-solvents (DMSO ≤1%) or formulation with cyclodextrins improve aqueous solubility. For in vivo studies, prodrug approaches (e.g., esterification of the acetamide) enhance bioavailability. Dynamic light scattering (DLS) monitors nanoparticle formulations for aggregation .
Methodological Notes
- Data Contradictions : Cross-validate spectral and chromatographic data with multiple techniques (e.g., IR for amide confirmation, elemental analysis for stoichiometry).
- Safety Protocols : Follow guidelines in for handling acetamides (e.g., PPE, fume hoods), though specific toxicity data for this compound may require further testing.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
